molecular formula C9H12N4O3S B5797050 Ethyl 4-amino-2-[(carbamoylmethyl)sulfanyl]pyrimidine-5-carboxylate

Ethyl 4-amino-2-[(carbamoylmethyl)sulfanyl]pyrimidine-5-carboxylate

Cat. No.: B5797050
M. Wt: 256.28 g/mol
InChI Key: RAVVPYXNVDLBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-2-[(carbamoylmethyl)sulfanyl]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group, a carbamoylmethylsulfanyl group, and an ethyl ester group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-[(carbamoylmethyl)sulfanyl]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 5-amino-2-chloropyrimidine-4-carboxylate with ammonia in ethanol to yield the respective amide . Another approach includes the reaction of ethyl glycinate hydrochloride with a suitable precursor in a boiling mixture of ethanol and dimethylformamide containing triethylamine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-[(carbamoylmethyl)sulfanyl]pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoylmethylsulfanyl group to a simpler thiol or amine group.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carbamoylmethylsulfanyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-amino-2-[(carbamoylmethyl)sulfanyl]pyrimidine-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-[(carbamoylmethyl)sulfanyl]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

Ethyl 4-amino-2-[(carbamoylmethyl)sulfanyl]pyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

ethyl 4-amino-2-(2-amino-2-oxoethyl)sulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3S/c1-2-16-8(15)5-3-12-9(13-7(5)11)17-4-6(10)14/h3H,2,4H2,1H3,(H2,10,14)(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVVPYXNVDLBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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